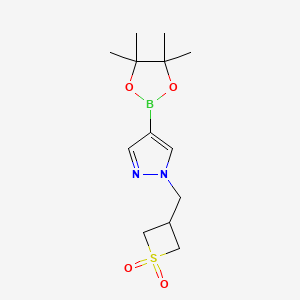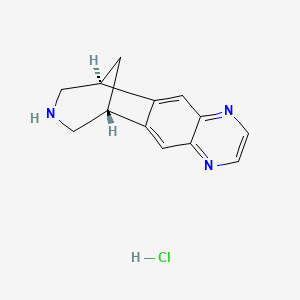
Varenicline HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Varenicline hydrochloride is a prescription medication primarily used to aid in smoking cessation. It is a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha4beta2 subtype. This compound helps reduce cravings and withdrawal symptoms associated with nicotine addiction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of varenicline hydrochloride involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
- Formation of the pyrazino2,3-hbenzazepine core : This involves the cyclization of a suitable precursor under acidic or basic conditions.
- Functional group modifications : Various functional groups are introduced or modified to achieve the desired chemical structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain varenicline hydrochloride in its pure form .
Industrial Production Methods: In industrial settings, the production of varenicline hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
- Large-scale synthesis : Utilizing reactors and automated systems to control reaction parameters.
- Quality control : Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Varenicline hydrochloride undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to form oxidized derivatives.
- Reduction : Reduction reactions can be performed to modify certain functional groups.
- Substitution : Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups .
- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Reagents like halogens, alkylating agents, or nucleophiles are employed under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Varenicline hydrochloride has a wide range of scientific research applications:
- Chemistry : It is used as a reference compound in analytical chemistry for method development and validation.
- Biology : The compound is studied for its effects on nicotinic acetylcholine receptors and its potential neuroprotective properties.
- Medicine : Varenicline hydrochloride is extensively researched for its efficacy in smoking cessation and its potential use in treating other addictions.
- Industry : It is used in the pharmaceutical industry for the development of smoking cessation therapies .
Wirkmechanismus
Varenicline hydrochloride exerts its effects by binding with high affinity and selectivity to alpha4beta2 neuronal nicotinic acetylcholine receptors. As a partial agonist, it activates these receptors to a lesser extent than nicotine, thereby reducing the rewarding effects of smoking. This action helps alleviate withdrawal symptoms and cravings, making it easier for individuals to quit smoking .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Bupropion : Another medication used for smoking cessation, but it works by inhibiting the reuptake of dopamine and norepinephrine.
- Nicotine replacement therapy : Includes products like nicotine patches, gum, and lozenges that provide a controlled dose of nicotine to reduce withdrawal symptoms .
Uniqueness of Varenicline Hydrochloride: Varenicline hydrochloride is unique in its mechanism of action as a partial agonist at nicotinic acetylcholine receptors. Unlike bupropion, which affects neurotransmitter reuptake, or nicotine replacement therapy, which provides nicotine, varenicline hydrochloride directly targets the receptors involved in nicotine addiction. This specificity makes it a highly effective option for smoking cessation .
Eigenschaften
Molekularformel |
C13H14ClN3 |
|---|---|
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;hydrochloride |
InChI |
InChI=1S/C13H13N3.ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;/h1-2,4-5,8-9,14H,3,6-7H2;1H/t8-,9+; |
InChI-Schlüssel |
ZUCZFANFKYSVKF-UFIFRZAQSA-N |
Isomerische SMILES |
C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.Cl |
Kanonische SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


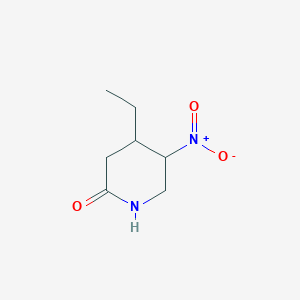


![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
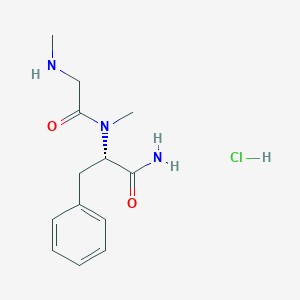
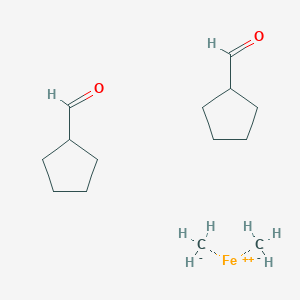
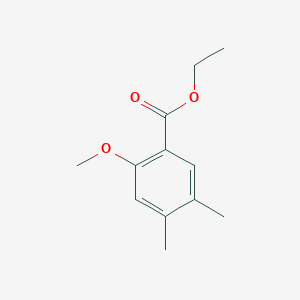
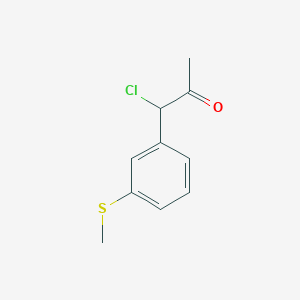
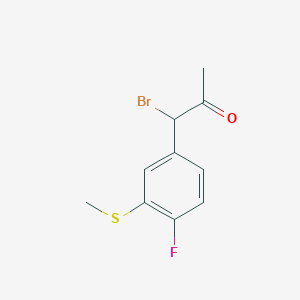
![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
